ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate
Description
Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl ring bearing an aminomethyl group at the meta position and an ester group at the 5-position. The aminomethyl group introduces a primary amine, enhancing polarity and reactivity compared to non-polar substituents like trifluoromethyl or methoxy groups. This moiety may facilitate interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or electrostatic interactions .
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13/h3-6H,2,7,13H2,1H3,(H,14,15,16) |
InChI Key |
BEZPFAJVSMXOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with ethyl acetoacetate can form the triazole ring.
Introduction of the aminomethyl group: This step involves the reaction of the triazole intermediate with formaldehyde and an amine to introduce the aminomethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents may also be employed to improve the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The aminomethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- However, this may also increase susceptibility to metabolic degradation .
- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the triazole ring, whereas electron-donating groups (e.g., methoxy in ) enhance it, influencing reactivity in nucleophilic or electrophilic reactions.
- Biological Interactions: Pyridinyl and aminomethyl groups offer distinct interaction profiles—pyridine enables metal coordination , while the primary amine facilitates hydrogen bonding, a critical feature in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
